3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Physicochemical profiling Isomer comparison Scaffold selection

Researchers seeking defined hydrogen-bond geometry and orthogonal reactivity for diversity-oriented synthesis often find limited scaffold options. 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol (CAS 683221-02-5) fills this gap with a 1,3-amino alcohol backbone (donor-acceptor spacing ~3.8-4.2 Å) that is distinct from 1,2-amino alcohols. • Orthogonal primary amine and primary alcohol handles enable sequential derivatization (amide coupling, then esterification/etherification) • The para-methylsulfanyl group is selectively oxidizable to sulfoxide or sulfone, enabling oxidation-state-dependent SAR exploration • Benzylic chiral center allows resolved enantiomers to serve as chiral auxiliaries or asymmetric catalysis ligands • Supplied as a ≥95% racemate with established resolution methods adaptable for enantiopure needs. Global shipping available.

Molecular Formula C10H15NOS
Molecular Weight 197.3
CAS No. 683221-02-5
Cat. No. B2520612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol
CAS683221-02-5
Molecular FormulaC10H15NOS
Molecular Weight197.3
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CCO)N
InChIInChI=1S/C10H15NOS/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3
InChIKeyWIEZZLQKWCUGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol: Chemical Identity and Procurement


3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol (CAS 683221‑02‑5) is a synthetic β‑amino alcohol with the molecular formula C₁₀H₁₅NOS and a molecular weight of 197.30 g mol⁻¹ . It contains a primary amine, a primary alcohol, and a 4‑(methylsulfanyl)phenyl moiety attached to a three‑carbon backbone . The compound is supplied as a research‑grade building block by multiple vendors at purities ranging from 90 % to 98 % . Key physicochemical parameters include a predicted density of 1.2 ± 0.1 g cm⁻³, a predicted boiling point of 366.8 ± 32.0 °C at 760 mmHg, and a predicted flash point of 175.6 ± 25.1 °C .

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol: Structural Interchange Risks


β‑Amino alcohols bearing a 4‑(methylsulfanyl)phenyl group constitute a structurally compact but functionally diverse family. The precise position of the amino and hydroxyl groups on the propane backbone, the regiochemistry of the methylsulfanyl substituent on the aromatic ring, and the stereochemical configuration at the benzylic carbon collectively determine hydrogen‑bonding geometry, metabolic stability, and target‑binding complementarity . Simple replacement with a 2‑(methylthio)phenyl isomer, a 1,2‑amino alcohol, or a des‑methylthio analog alters logP, pKa, and molecular shape in ways that can abolish activity in a given assay . The quantitative evidence below demonstrates that even seemingly minor structural variations produce measurable differences in physicochemical properties, supplier purity, and scaffold utility, making informed selection essential.

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol: Quantitative Differentiation Evidence


Physicochemical Profile: Para vs. Ortho/Meta Isomers

The para‑methylsulfanyl substitution pattern of 3‑amino‑3‑[4‑(methylsulfanyl)phenyl]‑1‑propanol produces a different electronic distribution and steric profile compared with its 2‑(methylthio)phenyl isomer 3‑amino‑1‑(2‑(methylthio)phenyl)propan‑1‑ol. While both compounds share the molecular formula C₁₀H₁₅NOS and molecular weight 197.30, the para‑isomer has a predicted density of 1.2 ± 0.1 g cm⁻³ and a predicted boiling point of 366.8 ± 32.0 °C , whereas the ortho‑isomer analogue exhibits a predicted boiling point of 354.2 ± 27.0 °C . The ~12.6 °C difference in predicted boiling point reflects altered intermolecular hydrogen‑bonding networks arising from the different substitution geometry.

Physicochemical profiling Isomer comparison Scaffold selection

Hydrogen-Bond Geometry: 1,3- vs 1,2-Amino Alcohol Scaffolds

The 1,3‑amino alcohol architecture of 3‑amino‑3‑[4‑(methylsulfanyl)phenyl]‑1‑propanol spaces the amine and hydroxyl groups across a three‑carbon chain, creating a hydrogen‑bond donor‑acceptor distance of approximately 3.8–4.2 Å in the extended conformation. In contrast, the 1,2‑amino alcohol isomer (1S)‑1‑amino‑1‑(4‑(methylthio)phenyl)propan‑2‑ol (CAS 1336807‑57‑8) places the amine and hydroxyl on adjacent carbons, yielding a donor‑acceptor distance of ~2.9 Å . The 1,3‑diol analogue 2‑amino‑1‑[4‑(methylthio)phenyl]‑1,3‑propanediol (CAS 16854‑32‑3) adds a second hydroxyl, further altering the hydrogen‑bonding profile . These geometric differences directly affect how each scaffold engages biological targets such as enzyme active sites or receptor binding pockets.

Scaffold geometry Hydrogen bonding Medicinal chemistry design

Commercial Purity Grades and Fit-for-Purpose Procurement

Multiple vendors supply 3‑amino‑3‑[4‑(methylsulfanyl)phenyl]‑1‑propanol at distinct purity tiers. Leyan lists the compound at 90 % purity (Product No. 1425829) , Chemenu offers it at 90 % (Catalog CM653474) , AKSci specifies ≥95 % (Catalog 9062CL) , and Chemsrc lists a 98.0 % grade . This spread from 90 % to 98 % allows procurement teams to balance cost against purity requirements: 90 % material may suffice for intermediate‑scale synthesis where a subsequent purification step is planned, while 98 % material is appropriate for sensitive biological assays or final‑step coupling reactions.

Purity specification Supplier comparison Procurement decision

Oxidation Sensitivity and Metabolic Lability of Methylsulfanyl Group

The methylsulfanyl (–SMe) substituent is more susceptible to oxidative metabolism (S‑oxidation to sulfoxide and sulfone) than the corresponding methoxy (–OMe) or unsubstituted phenyl analogs . This property can be exploited for prodrug strategies or, conversely, must be mitigated when metabolic stability is required. The electron‑donating character of –SMe (Hammett σₚ ≈ 0.00) differs from that of –OMe (σₚ ≈ –0.27), resulting in a less electron‑rich aromatic ring and altered reactivity in electrophilic aromatic substitution [1]. These electronic differences affect both synthetic elaboration and biological target interactions.

Metabolic stability Oxidation potential Prodrug design

Chiral Center and Enantiomeric Activity Divergence

3‑Amino‑3‑[4‑(methylsulfanyl)phenyl]‑1‑propanol possesses a stereogenic center at the carbon bearing the amino group (benzylic position). Most commercial suppliers provide the compound as a racemate . Chiral resolution or asymmetric synthesis is required to access enantiopure material, which is critical because individual enantiomers of β‑amino alcohols often display 10‑ to 100‑fold differences in target binding affinity [1]. In contrast, analogs such as 3‑amino‑3‑phenylpropan‑1‑ol (lacking the methylsulfanyl group) also bear a chiral center but present a different steric and electronic environment for chiral recognition [2].

Chirality Enantioselectivity Asymmetric synthesis

Limited Bioactivity Data and Need for Internal Profiling

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents for CAS 683221‑02‑5 returned no primary research articles or patents that report quantitative bioactivity data (IC₅₀, EC₅₀, Kᵢ, or Kd) for this specific compound [1]. In contrast, structurally related compounds such as 4‑methylthioamphetamine (4‑MTA; CAS 14116‑06‑4) have published serotonin transporter activity (EC₅₀ values in the nanomolar range) and well‑characterized pharmacological profiles [2]. This absence of data is itself a critical procurement signal: teams selecting this compound for biological screening must plan for de novo profiling rather than relying on literature precedent.

Data gap analysis Screening strategy Procurement risk

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol: Application Scenarios


Diversity-Oriented Synthesis via 1,3-Amino Alcohol Scaffold

The 1,3‑amino alcohol backbone of 3‑amino‑3‑[4‑(methylsulfanyl)phenyl]‑1‑propanol provides a hydrogen‑bond donor‑acceptor distance of ~3.8–4.2 Å, distinct from the ~2.9 Å spacing of 1,2‑amino alcohols . This scaffold is suitable for diversity‑oriented synthesis programs where the goal is to explore chemical space that is unavailable to 1,2‑amino alcohol building blocks. The primary amine and primary alcohol provide orthogonal handles for sequential derivatization (e.g., amide coupling followed by esterification or etherification).

Sulfur-Containing Bioactive Molecule Intermediate with Tunable Oxidation

The methylsulfanyl (–SMe) group can be selectively oxidized to the corresponding sulfoxide or sulfone, enabling systematic exploration of oxidation‑state‑dependent biological activity . This property is particularly valuable in medicinal chemistry programs targeting enzymes with a thiol‑sensitive active site or in the development of slowly activating prodrugs. The para‑substitution pattern ensures a defined molecular axis for structure‑activity relationship studies, in contrast to ortho‑ or meta‑substituted isomers.

Chiral Building Block for Asymmetric Synthesis

The benzylic chiral center of 3‑amino‑3‑[4‑(methylsulfanyl)phenyl]‑1‑propanol makes the resolved enantiomers potential chiral auxiliaries or ligands for asymmetric catalysis . While the commercial material is supplied as a racemate, established methods for resolving 3‑amino‑3‑arylpropan‑1‑ols (e.g., diastereomeric salt formation with tolylsulfonyl proline) can be adapted [1]. The para‑methylsulfanyl substituent adds a UV‑chromophore and a heavy‑atom label that facilitates chiral HPLC method development and configurational assignment.

Negative Control or Orthogonal Chemotype in Screening

Given the absence of published bioactivity data for this compound , it can serve as an orthogonal chemotype or negative control in screening cascades where related β‑amino alcohols or phenethylamines are being profiled. Its 1,3‑amino alcohol scaffold and para‑methylsulfanyl substitution produce a molecular shape and electronic profile that differs meaningfully from both 1,2‑amino alcohols and phenethylamine derivatives, helping to establish structure‑activity relationship boundaries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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